3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Bromination and Fluorination: The phenyl ring is then brominated and fluorinated using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s derivatives can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Similar in structure but lacks the fluorine atom.
2-(5-Bromo-2-methylphenyl)-5-(4-fluorophenyl)thiophene: Contains a methyl group instead of a carboxylic acid group.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Lacks the bromine atom.
Uniqueness
3-(5-Bromo-2-fluorophenyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its reactivity and properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H6BrFO2S |
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Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H6BrFO2S/c12-6-1-2-9(13)8(5-6)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15) |
InChI Key |
IBKTTXVRSQKPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(SC=C2)C(=O)O)F |
Origin of Product |
United States |
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